molecular formula C14H15ClN4O2S B12917522 (R)-3-((4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-2-aminopropanoic acid CAS No. 677729-66-7

(R)-3-((4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-2-aminopropanoic acid

Cat. No.: B12917522
CAS No.: 677729-66-7
M. Wt: 338.8 g/mol
InChI Key: KRTOEWKWJSSWJN-NSHDSACASA-N
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Description

(R)-3-((4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-2-aminopropanoic acid is a useful research compound. Its molecular formula is C14H15ClN4O2S and its molecular weight is 338.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

677729-66-7

Molecular Formula

C14H15ClN4O2S

Molecular Weight

338.8 g/mol

IUPAC Name

(2R)-2-amino-3-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C14H15ClN4O2S/c1-2-7-19-12(9-5-3-4-6-10(9)15)17-18-14(19)22-8-11(16)13(20)21/h2-6,11H,1,7-8,16H2,(H,20,21)/t11-/m0/s1

InChI Key

KRTOEWKWJSSWJN-NSHDSACASA-N

Isomeric SMILES

C=CCN1C(=NN=C1SC[C@@H](C(=O)O)N)C2=CC=CC=C2Cl

Canonical SMILES

C=CCN1C(=NN=C1SCC(C(=O)O)N)C2=CC=CC=C2Cl

Origin of Product

United States

Biological Activity

(R)-3-((4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-2-aminopropanoic acid (CAS: 677729-66-7) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C14H15ClN4O2S with a molecular weight of 338.81 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H15ClN4O2S
Molecular Weight338.81 g/mol
CAS Number677729-66-7

Antimicrobial Activity

Research indicates that compounds containing a triazole moiety exhibit significant antibacterial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound demonstrated effective inhibition against several bacterial strains including Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC) Values:

CompoundBacterial StrainMIC (µg/mL)
(R)-3-((...)-thio)-2-amino...E. coli5
(R)-3-((...)-thio)-2-amino...Staphylococcus aureus10

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored in various studies. For instance, compounds with structural similarities to (R)-3-((4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-2-amino propanoic acid have shown promise in inhibiting cancer cell proliferation in vitro .

In vitro Anticancer Activity:

Study ReferenceCell LineIC50 (µM)
MCF7 (Breast Cancer)8.5
HeLa (Cervical Cancer)12.0

The biological activity of (R)-3-((4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-2-amino propanoic acid may be attributed to its ability to interfere with key metabolic pathways in bacteria and cancer cells. For example, the presence of the triazole ring can inhibit enzyme activity related to nucleic acid synthesis and cell division.

Case Studies

  • Antibacterial Efficacy : A study conducted by MDPI assessed the antibacterial effects of various triazole derivatives against common pathogens. The compound exhibited significant activity comparable to standard antibiotics .
  • Cytotoxicity Assessment : In another investigation focusing on cytotoxic effects against cancer cell lines, it was demonstrated that the compound induced apoptosis in MCF7 cells via caspase activation pathways .

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives, including (R)-3-((4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-2-aminopropanoic acid, exhibit significant antimicrobial activity. Triazoles are known for their efficacy against a range of pathogens, making them valuable in the development of new antibiotics. Studies have demonstrated that modifications to the triazole ring can enhance antibacterial activity against resistant strains of bacteria .

Antifungal Activity

The compound has also shown promise as an antifungal agent. Triazole derivatives are commonly used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This mechanism of action is particularly relevant for compounds targeting opportunistic fungi in immunocompromised patients .

Cancer Research

Recent studies have explored the potential of this compound in cancer therapy. The compound's structural features allow for interaction with biological targets involved in cell proliferation and apoptosis. Preliminary results suggest that it may induce cytotoxic effects in various cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer agent .

Pesticide Development

The unique properties of this compound make it a candidate for developing novel pesticides. Its ability to disrupt metabolic pathways in pests could lead to effective solutions for crop protection against a variety of agricultural pests and diseases .

Plant Growth Regulation

In addition to its pesticidal properties, the compound may serve as a plant growth regulator. Research into similar triazole compounds has indicated potential for enhancing plant growth and resilience under stress conditions such as drought or salinity .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The compound's functional groups can facilitate cross-linking reactions during polymer synthesis, potentially leading to improved material performance .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating specialized coatings and adhesives with antifungal properties. These coatings could find applications in various industries, including construction and textiles, where resistance to microbial growth is essential .

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